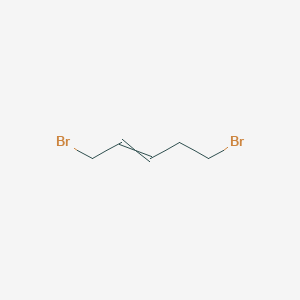

1,5-Dibromopent-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

53799-53-4 |

|---|---|

Molecular Formula |

C5H8Br2 |

Molecular Weight |

227.92 g/mol |

IUPAC Name |

1,5-dibromopent-2-ene |

InChI |

InChI=1S/C5H8Br2/c6-4-2-1-3-5-7/h1-2H,3-5H2 |

InChI Key |

ZHYLRWJRBHIUJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C=CCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1,5-Dibromopent-2-ene is limited. This guide compiles the available data and provides theoretical protocols based on general organic chemistry principles. No specific experimental data, detailed protocols, or biological activity associated with this compound have been reported in the reviewed literature.

Chemical Identifiers and Properties

This compound is a halogenated alkene. Its primary identifiers and computed physicochemical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 53799-53-4 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C5H8Br2 | [1] |

| Molecular Weight | 227.92 g/mol | [1] |

| InChI | InChI=1S/C5H8Br2/c6-4-2-1-3-5-7/h1-2H,3-5H2 | [1] |

| InChIKey | ZHYLRWJRBHIUJG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(CBr)C=CCBr | [1] |

| Computed XLogP3 | 2.5 | [1] |

| Computed Hydrogen Bond Donor Count | 0 | [1] |

| Computed Hydrogen Bond Acceptor Count | 0 | [1] |

| Computed Rotatable Bond Count | 3 | [1] |

Potential Synthetic Approach (Theoretical)

While no specific synthesis protocol for this compound has been found in the literature, a plausible method could involve the allylic bromination of a suitable precursor, such as 5-bromopent-1-ene. A generalized workflow for such a synthesis is proposed below. This is a hypothetical protocol and would require optimization and experimental validation.

Experimental Workflow: Hypothetical Synthesis

Reactivity and Potential Applications (Theoretical)

As a bifunctional molecule, this compound possesses two reactive sites: the carbon-carbon double bond and the two carbon-bromine bonds.

Logical Relationship of Potential Reactions

Biological Activity and Drug Development Potential

There is currently no publicly available information regarding the biological activity of this compound. Consequently, its potential for drug development is unknown. Compounds with similar structural motifs (e.g., bifunctional alkylating agents) can exhibit cytotoxicity, but this is purely speculative for this specific molecule. No signaling pathway data exists for this compound.

Conclusion

This compound is a chemical entity with established identifiers but a notable absence of detailed characterization in accessible scientific literature. The information presented in this guide is based on computational data and theoretical chemical principles. Researchers interested in this compound would need to perform de novo synthesis, purification, and characterization. Furthermore, any investigation into its biological effects would be breaking new ground.

References

Spectroscopic Analysis of Brominated Alkenes: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 1,5-Dibromopent-2-ene. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. This suggests that this compound is not a widely synthesized or characterized molecule.

In light of this, the following guide provides a framework for the spectroscopic analysis of such a compound. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable to a novel liquid organic compound like this compound. To illustrate the requested data presentation format, spectroscopic data for the closely related and well-characterized saturated analogue, 1,5-Dibromopentane , is presented. It is crucial to note that this data is provided for illustrative purposes only and does not represent the spectroscopic properties of this compound.

Spectroscopic Data Presentation (Illustrative Example: 1,5-Dibromopentane)

The following tables summarize the known spectroscopic data for 1,5-Dibromopentane.

Table 1: ¹H NMR Data for 1,5-Dibromopentane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.42 | Triplet | 4H | Br-CH₂ -CH₂- |

| 1.93 | Quintet | 4H | -CH₂-CH₂ -CH₂- |

| 1.62 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

Solvent: CDCl₃. Instrument: 300 MHz Bruker AC-300 or equivalent.

Table 2: ¹³C NMR Data for 1,5-Dibromopentane

| Chemical Shift (δ) ppm | Assignment |

| 33.5 | C H₂-Br |

| 32.7 | -C H₂-CH₂Br |

| 25.8 | -CH₂-C H₂-CH₂- |

Solvent: CDCl₃.

Table 3: Key IR Absorptions for 1,5-Dibromopentane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2860 | Strong | C-H stretch (alkane) |

| 1465-1435 | Medium | C-H bend (scissoring) |

| 645 | Strong | C-Br stretch |

Sample Preparation: Neat liquid between NaCl or KBr plates.

Table 4: Mass Spectrometry Data for 1,5-Dibromopentane

| m/z | Relative Intensity (%) | Assignment |

| 228, 230, 232 | Low | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 149, 151 | High | [M-Br]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C). The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired FID is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum. Phase correction and baseline correction are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean, empty sample holder is collected.

-

Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, the sample can be introduced via direct injection into the ion source or through a gas chromatograph (GC) for separation and introduction.

-

Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a vacuum.[1][2] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.[1][3][4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

Theoretical Exploration of 1,5-Dibromopent-2-ene Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential reaction pathways of 1,5-dibromopent-2-ene, a molecule with significant potential in the synthesis of novel carbocyclic frameworks relevant to drug discovery and development. While direct theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document constructs a plausible reaction landscape based on established principles of physical organic chemistry and computational methodologies applied to similar halogenated alkenes. The focus is on providing a robust theoretical framework to guide future experimental and computational investigations.

Core Concepts: Plausible Reaction Pathways

This compound is primed for intramolecular reactions due to the presence of two reactive bromide leaving groups and a nucleophilic double bond. The most probable reaction pathways involve intramolecular substitution to form five-membered rings, which are thermodynamically favored. The primary proposed pathway is an intramolecular SN2 cyclization.

Intramolecular SN2 Cyclization

This pathway involves the nucleophilic attack of the C=C double bond onto one of the carbon atoms bearing a bromine atom, displacing the bromide ion and forming a five-membered ring. This reaction would likely proceed through a transition state where the p-orbitals of the double bond are oriented for optimal overlap with the σ* orbital of the C-Br bond. The product would be a substituted vinylcyclopentane.

Quantitative Theoretical Data (Illustrative)

Due to the absence of specific published computational studies on this compound, the following table presents illustrative quantitative data for a hypothetical intramolecular SN2 cyclization pathway. These values are representative of what would be calculated using modern computational chemistry methods and are intended to serve as a benchmark for future studies.

| Parameter | Value (kcal/mol) | Computational Method | Basis Set |

| Reactant (this compound) | 0.0 | B3LYP | 6-311+G(d,p) |

| Transition State (TS1) | +25.3 | B3LYP | 6-311+G(d,p) |

| Intermediate (Cyclic Cation) | +15.8 | B3LYP | 6-311+G(d,p) |

| Product (Vinylcyclopentyl Bromide) | -10.2 | B3LYP | 6-311+G(d,p) |

| Activation Energy (ΔG‡) | +25.3 | B3LYP | 6-311+G(d,p) |

| Reaction Free Energy (ΔG_rxn) | -10.2 | B3LYP | 6-311+G(d,p) |

Methodologies for Theoretical and Experimental Investigation

Computational Protocol

A robust theoretical investigation of the reaction pathways of this compound would involve the following computational workflow.

-

Conformational Search: Initial conformational analysis of the reactant, intermediates, and products using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformers.

-

Geometry Optimization: Optimization of the geometries of all stationary points (reactants, intermediates, transition states, and products) using Density Functional Theory (DFT), often with a functional like B3LYP, and a suitable basis set such as 6-311+G(d,p).

-

Frequency Calculations: Vibrational frequency calculations at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations starting from the transition state geometry to confirm that it connects the intended reactant and product.

-

Single-Point Energy Refinement: Higher-level single-point energy calculations (e.g., using coupled-cluster methods like CCSD(T) or more accurate DFT functionals) on the optimized geometries to obtain more accurate energy profiles.

-

Solvation Effects: Inclusion of solvent effects, typically using a polarizable continuum model (PCM), to simulate reaction conditions in a specific solvent.

Experimental Protocol: Synthesis of Cyclopentene Derivatives

The following is a generalized experimental protocol for the synthesis of cyclopentene derivatives from a bromo-alkene precursor, adapted from related literature.[1]

Materials:

-

This compound

-

A suitable nucleophile (e.g., a malonate ester)

-

A base (e.g., potassium carbonate, K2CO3)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), if needed

-

Anhydrous solvent (e.g., acetonitrile, CH3CN)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography column for purification

Procedure:

-

To a stirred solution of the nucleophile (1.1 mmol) and base (1.2 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the phase-transfer catalyst (0.1 mmol), if required.

-

Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with water (20 mL) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure cyclopentene derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations of Reaction Pathways and Workflows

Caption: Proposed intramolecular SN2 cyclization pathway.

Caption: A typical workflow for computational analysis.

References

The Synthesis of 1,5-Dibromopent-2-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The precise origins and the first documented synthesis of 1,5-Dibromopent-2-ene are not clearly detailed in readily accessible scientific literature. However, its synthesis can be logically approached through established methodologies in organic chemistry, primarily involving the bromination of appropriate C5 precursors. The key challenge in synthesizing this molecule lies in achieving regioselectivity to obtain the desired 1,5-dibromo isomer over other potential products.

Plausible Synthetic Pathways

The most likely synthetic routes to this compound involve the radical bromination of a suitable precursor, such as 1,4-pentadiene, or the electrophilic addition of bromine to a precursor with a pre-existing double bond.

Experimental Workflow: Radical Bromination of 1,4-Pentadiene

Caption: General workflow for the synthesis of this compound via radical bromination.

Experimental Protocols

While a definitive "first" synthesis protocol is elusive, a general procedure for the allylic bromination of a diene like 1,4-pentadiene using N-Bromosuccinimide (NBS) serves as a representative method.

Representative Protocol: Allylic Bromination of 1,4-Pentadiene

-

Reaction Setup: To a solution of 1,4-pentadiene in a suitable solvent (e.g., carbon tetrachloride), N-Bromosuccinimide (NBS) is added. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is also introduced.

-

Initiation: The reaction mixture is heated or irradiated with UV light to initiate the homolytic cleavage of the initiator and NBS, generating bromine radicals.

-

Propagation: The bromine radical abstracts an allylic hydrogen from 1,4-pentadiene, forming a resonance-stabilized pentadienyl radical. This radical then reacts with a bromine source (either Br₂ generated in situ or another molecule of NBS) to form the dibrominated product.

-

Workup: After the reaction is complete (as monitored by techniques like TLC or GC), the reaction mixture is cooled and filtered to remove succinimide. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, which is likely a mixture of dibromopentene isomers, is then purified by fractional distillation or column chromatography to isolate this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂ | PubChem |

| Molecular Weight | 227.92 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 53799-53-4 | PubChem |

Note: Experimental data such as boiling point, density, and spectral characteristics (NMR, IR, MS) would be determined for the synthesized and purified product. Due to the lack of a specific literature source for the first synthesis, typical yields are not provided.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the principles of radical chemistry and the relative stability of intermediates.

Caption: Logical relationships in the synthesis of this compound.

Conclusion

While the historical specifics of the discovery and first synthesis of this compound remain obscure in the accessible chemical literature, its preparation can be reliably achieved through established synthetic methodologies. The radical bromination of 1,4-pentadiene provides a logical and practical approach. This technical guide offers a framework for its synthesis, which can be adapted and optimized by researchers in the fields of organic chemistry and drug development for their specific applications. Further investigation into historical chemical archives may one day uncover the original report of this versatile synthetic building block.

A Technical Guide to the Physical Properties of 1,5-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and expected physical properties of 1,5-Dibromopent-2-ene, with a focus on its boiling point and density. Due to a lack of experimentally determined data for this specific compound, this document leverages computational data and comparative analysis with its saturated analog, 1,5-Dibromopentane. Furthermore, it outlines detailed experimental protocols for the determination of these critical physical parameters.

Introduction to this compound

This compound is a halogenated alkene with the chemical formula C₅H₈Br₂. Its structure, featuring a five-carbon chain with a double bond at the second position and bromine atoms at the terminal carbons, suggests a reactive molecule with potential applications in organic synthesis, including the formation of cyclic compounds and as a precursor for various functionalized molecules. An understanding of its physical properties is paramount for its handling, purification, and application in research and development.

Physical Properties

| Property | This compound (Computed) | 1,5-Dibromopentane (Experimental) |

| Molecular Formula | C₅H₈Br₂ | C₅H₁₀Br₂ |

| Molecular Weight | 227.92 g/mol [1] | 229.94 g/mol [2] |

| Boiling Point | Not available | 222.3 °C[3] |

| Density | Not available | 1.6928 g/cm³ at 25°C[3] |

The presence of a double bond in this compound introduces rigidity to the carbon chain, which can influence its intermolecular forces and, consequently, its boiling point and density compared to the more flexible 1,5-Dibromopentane. Generally, the boiling point of alkenes is slightly lower than that of their corresponding alkanes with the same carbon skeleton. However, the polarizability of the bromine atoms and the potential for dipole-dipole interactions will be significant contributors to these properties.

Factors Influencing Physical Properties

The boiling point and density of haloalkenes like this compound are governed by a combination of factors. The following diagram illustrates these relationships.

Caption: Logical relationship of factors influencing the physical properties.

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound requires precise experimental procedures. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Begin to gently heat the flask.

-

Observation: Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

Data Recording: Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (1 atm or 760 mmHg), a correction may be necessary to report the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a graduated cylinder and a balance for less precise measurements.

Protocol using a Pycnometer:

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped, and weigh it again.

-

Temperature Control: The measurement should be performed at a constant, known temperature as density is temperature-dependent.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing by the known volume of the pycnometer.

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of the boiling point and density of a liquid organic compound.

Caption: General workflow for determining boiling point and density.

Conclusion

While experimental data for the physical properties of this compound are currently lacking, this guide provides a framework for understanding and determining its boiling point and density. The provided computational data and comparison with 1,5-Dibromopentane serve as a valuable estimation. For precise applications in research and drug development, the experimental protocols outlined herein should be followed to obtain accurate and reliable physical property data.

References

An In-Depth Technical Guide to the Stereoisomers of 1,5-Dibromopent-2-ene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1,5-dibromopent-2-ene, a halogenated alkene with potential applications in organic synthesis and as a building block for more complex molecules. Due to the presence of a carbon-carbon double bond, this compound exists as two distinct geometric isomers: (E)-1,5-dibromopent-2-ene (trans) and (Z)-1,5-dibromopent-2-ene (cis). This document details the synthesis, physicochemical characteristics, and spectroscopic analysis of these isomers, with a focus on providing actionable experimental protocols and clear, comparative data for research and development purposes.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the case of this compound (C₅H₈Br₂), the restricted rotation around the C2=C3 double bond gives rise to two diastereomers, specifically geometric isomers.

-

(E)-1,5-dibromopent-2-ene (trans-isomer): In this isomer, the high-priority groups on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog (CIP) rules, the -CH₂Br group at C1 and the -CH₂CH₂Br group at C4 are the higher priority groups, and they are positioned on opposite sides of the double bond.

-

(Z)-1,5-dibromopent-2-ene (cis-isomer): In this isomer, the high-priority groups are on the same side of the double bond.

The distinct spatial arrangement of the bromine atoms and the alkyl chain in these isomers can lead to different physical properties and reactivity, making their individual synthesis and characterization crucial for specific applications.

Caption: Stereoisomeric relationship of this compound.

Synthesis and Purification

The most direct and stereoretentive method for synthesizing this compound isomers is from the corresponding diol precursors, (E)-pent-2-ene-1,5-diol and (Z)-pent-2-ene-1,5-diol. The conversion of the hydroxyl groups to bromides is typically achieved using phosphorus tribromide (PBr₃) in an aprotic solvent. This reaction generally proceeds with minimal isomerization of the double bond.

Experimental Protocol: Synthesis from Diol Precursor

This protocol is based on analogous conversions of diols to dibromides.

Materials:

-

(E)- or (Z)-pent-2-ene-1,5-diol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting diol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, ~0.7 eq, to provide 2.1 eq of Br) dropwise to the stirred solution. An excess of PBr₃ is generally avoided to minimize side reactions. The addition should be controlled to maintain the temperature below 5-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench by the slow addition of water, followed by saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by vacuum distillation or column chromatography.

-

Vacuum Distillation: This is effective for separating the product from non-volatile impurities. The boiling point of the target compound will be significantly higher than the starting diol.

-

Column Chromatography: For separating the E and Z isomers from each other or from closely related impurities, column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v), is typically effective. The less polar E-isomer will generally elute before the more polar Z-isomer.

Physicochemical and Spectroscopic Characteristics

The differentiation between the E and Z isomers of this compound is primarily achieved through ¹H NMR spectroscopy. The coupling constant (J-value) between the vinylic protons (at C2 and C3) is the most definitive characteristic.

Data Summary

| Property | (E)-1,5-dibromopent-2-ene | (Z)-1,5-dibromopent-2-ene | Reference / Note |

| Molecular Formula | C₅H₈Br₂ | C₅H₈Br₂ | - |

| Molecular Weight | 227.92 g/mol | 227.92 g/mol | - |

| Boiling Point | Predicted to be slightly higher than the Z-isomer | Predicted to be slightly lower than the E-isomer | Based on trends for similar acyclic alkenes. |

| ¹H NMR (Vinylic H) | δ ≈ 5.7-5.9 ppm | δ ≈ 5.6-5.8 ppm | Predicted chemical shifts in CDCl₃. |

| ¹H NMR (J-coupling) | ³JH2-H3 ≈ 11-18 Hz | ³JH2-H3 ≈ 6-15 Hz | The key distinguishing feature.[1][2] |

| ¹H NMR (-CH₂Br) | δ ≈ 3.9-4.1 ppm | δ ≈ 4.0-4.2 ppm | Predicted chemical shifts in CDCl₃. |

| ¹H NMR (-CH₂CH₂Br) | δ ≈ 2.6-2.8 ppm | δ ≈ 2.7-2.9 ppm | Predicted chemical shifts in CDCl₃. |

| ¹³C NMR (Vinylic C) | δ ≈ 128-132 ppm | δ ≈ 127-131 ppm | Predicted chemical shifts in CDCl₃. |

| ¹³C NMR (-CH₂Br) | δ ≈ 32-35 ppm | δ ≈ 30-33 ppm | Predicted chemical shifts in CDCl₃. |

Experimental Workflow and Logic

The overall process from precursor to pure, characterized isomer involves a logical sequence of synthesis, purification, and analysis.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This guide has outlined the fundamental characteristics and experimental considerations for the stereoisomers of this compound. The primary method for their synthesis involves the conversion of the corresponding diols, and their differentiation is reliably achieved through ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. The provided protocols and data serve as a valuable resource for researchers utilizing these compounds in synthetic chemistry and materials science, enabling precise control and characterization of the desired stereoisomer.

References

Mechanistic Crossroads: An In-depth Technical Guide to the Rearrangements of 1,5-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

The reactivity of bifunctional molecules is a cornerstone of synthetic chemistry, offering pathways to complex molecular architectures. 1,5-Dibromopent-2-ene stands as a molecule of interest at the intersection of several fundamental rearrangement pathways. Its structure, featuring two bromine atoms and a carbon-carbon double bond, predisposes it to a rich and complex mechanistic landscape. This technical guide delves into the potential rearrangement mechanisms of this compound, drawing upon established principles of physical organic chemistry, including neighboring group participation and pericyclic reactions. While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the probable mechanistic pathways and provides generalized experimental protocols for their investigation.

Potential Mechanistic Pathways for Rearrangement

The rearrangement of this compound is likely to proceed through one or more competing pathways, primarily dictated by the reaction conditions (e.g., solvent polarity, temperature, and the presence of nucleophiles or catalysts). The two most probable mechanisms are solvolysis involving neighboring group participation and a thermally induced sigmatropic rearrangement.

Solvolysis and Neighboring Group Participation by Bromine and the π-System

Under solvolytic conditions (e.g., in polar protic solvents like ethanol or acetic acid), the C-Br bond can ionize to form a carbocation. The rate of this ionization and the stereochemical outcome of the reaction can be significantly influenced by the participation of the neighboring bromine atom or the π-electrons of the double bond.

Neighboring Bromine Participation: The bromine atom at the 5-position can act as an internal nucleophile, displacing the leaving bromide at the 1-position (or vice versa) to form a cyclic bromonium ion intermediate. This anchimeric assistance can accelerate the rate of solvolysis compared to a similar compound lacking the second bromine atom.[1][2] The subsequent attack by a solvent molecule on the bromonium ion can lead to a variety of rearranged and non-rearranged products.

Neighboring π-Bond Participation: The electrons in the C=C double bond can also participate in the displacement of a bromide, leading to a delocalized carbocation. This homoallylic participation can result in the formation of cyclic products or rearranged acyclic products.

The interplay between these two modes of participation would depend on the stereochemistry of the starting material and the transition state energies for the formation of the respective cyclic intermediates.

Experimental Protocols for Mechanistic Investigation

To elucidate the operative mechanism(s) in the rearrangement of this compound, a combination of kinetic, stereochemical, and computational studies would be necessary.

Kinetic Studies

Objective: To determine the rate law and activation parameters of the rearrangement under various conditions.

Methodology:

-

Reaction Setup: A solution of this compound of known concentration is prepared in the desired solvent (e.g., ethanol, acetic acid, or a mixture with water). The reaction vessel is thermostated to a precise temperature.

-

Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction is quenched, for example, by rapid cooling or addition of a neutralizing agent.

-

Analysis: The concentration of the starting material and any products is determined using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time. The order of the reaction can be determined by varying the initial concentration of the substrate. The Arrhenius and Eyring equations can be used to calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) by conducting the reaction at different temperatures.

| Parameter | Description | Typical Data for NGP |

| Rate Law | Shows the dependence of the reaction rate on the concentration of reactants. | First-order in substrate is expected for unimolecular solvolysis. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Lower than expected for a simple SN1 reaction due to anchimeric assistance. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Reflects the energy barrier of the reaction. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | A less negative or even positive ΔS‡ can indicate a more ordered, cyclic transition state typical of NGP. |

Table 1: Hypothetical Kinetic Data for Solvolysis of this compound

Stereochemical Studies

Objective: To determine the stereochemical outcome of the rearrangement.

Methodology:

-

Synthesis of Stereochemically Pure Starting Material: If applicable, enantiomerically or diastereomerically enriched this compound would be synthesized.

-

Rearrangement Reaction: The stereochemically defined starting material is subjected to the rearrangement conditions.

-

Product Isolation and Characterization: The products are isolated, purified (e.g., by chromatography), and their stereochemistry is determined using techniques such as polarimetry, chiral HPLC or GC, and NMR spectroscopy (e.g., using chiral shift reagents).

| Starting Material Stereochemistry | Expected Product Stereochemistry with NGP |

| Enantiomerically Pure | Retention of configuration or formation of a specific enantiomer of the rearranged product. |

| Diastereomerically Pure | Formation of a specific diastereomer of the product. |

Table 2: Expected Stereochemical Outcomes with Neighboring Group Participation

Isotopic Labeling Studies

Objective: To trace the movement of atoms during the rearrangement.

Methodology:

-

Synthesis of Isotopically Labeled Substrate: this compound can be synthesized with an isotopic label (e.g., ¹³C or ²H) at a specific position.

-

Rearrangement and Product Analysis: The labeled substrate is subjected to the rearrangement conditions, and the position of the isotopic label in the product(s) is determined by Mass Spectrometry or NMR spectroscopy. This can help to distinguish between different rearrangement pathways, such as a concerted Cope rearrangement versus a stepwise ionic mechanism.

Visualizing the Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the potential mechanistic pathways for the rearrangement of this compound.

Caption: Solvolysis pathway involving a bromonium ion intermediate.

Caption: Concerted[3][3]-sigmatropic Cope rearrangement.

Caption: A logical workflow for the mechanistic investigation.

Conclusion

The mechanistic investigation of this compound rearrangements presents a compelling case study in physical organic chemistry. The probable involvement of neighboring group participation by both the bromine atom and the π-system, in competition with a potential Cope rearrangement, suggests a complex and finely balanced system. A thorough investigation employing the experimental and computational strategies outlined in this guide would be essential to unravel the intricate details of its reactivity. Such an understanding is not only of fundamental academic interest but also holds practical value for the strategic design of synthetic routes in medicinal and materials chemistry.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 3. Unimolecular alcoholysis of organosilicon halides of the type (Me3Si)2C(SiMe2OMe)(SiR′2X). Anchimeric assistance by and migration of the OMe group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Stability and Storage of 1,5-Dibromopent-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-Dibromopent-2-ene. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar allylic and alkyl halides, alongside fundamental chemical principles governing their reactivity. These recommendations are intended to ensure the material's integrity and safety in a research and development setting.

Chemical Profile and Inherent Reactivity

This compound is an unsaturated di-halogenated hydrocarbon. The presence of both a double bond and two bromine atoms, one of which is in an allylic position, dictates its reactivity and stability profile. Allylic halides are known for their enhanced reactivity in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting allylic carbocation or radical intermediates.

Key Structural Features Influencing Stability:

-

Allylic Bromide: The C-Br bond at the allylic position is susceptible to cleavage, leading to a resonance-stabilized allylic intermediate. This makes the compound prone to nucleophilic substitution.

-

Alkene Moiety: The double bond can undergo addition reactions, particularly in the presence of electrophiles or radical initiators.

-

Primary Alkyl Bromide: The second bromine atom is on a primary carbon, which is also susceptible to nucleophilic attack, albeit generally less reactive than the allylic position.

Recommended Storage Conditions

Proper storage is paramount to maintain the quality and prevent the degradation of this compound. The following conditions are recommended based on best practices for similar reactive halogenated hydrocarbons.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, typically between 2°C and 8°C.[1] | Reduces the rate of potential decomposition reactions and minimizes volatilization. |

| Atmosphere | Handle and store under an inert atmosphere (e.g., nitrogen or argon).[2] | Prevents oxidation and reactions with atmospheric moisture. |

| Light | Store in a light-resistant container. | Light can initiate radical decomposition pathways in allylic halides. |

| Container | Keep in a tightly sealed container.[1][2] | Prevents exposure to air and moisture, and avoids evaporation. Containers that have been opened should be carefully resealed and kept upright to prevent leakage.[1] |

| Ventilation | Store in a well-ventilated area.[1][2] | In case of accidental release, good ventilation helps to disperse flammable and potentially harmful vapors. |

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and decomposition, this compound should be stored away from the following:

| Incompatible Materials/Conditions | Potential Hazard |

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions.[2] |

| Strong Bases | Can promote elimination reactions (dehydrohalogenation) to form dienes. |

| Moisture/Water | Can lead to hydrolysis, forming corresponding alcohols and hydrobromic acid.[2] The generated acid can further catalyze decomposition. |

| Heat, Sparks, and Open Flames | The compound is likely flammable and can form explosive vapor-air mixtures.[2] |

| Metals | Certain metals can catalyze decomposition or react with the halide. |

Potential Decomposition Pathways

Caption: Potential decomposition pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following general experimental methodologies can be adapted.

Protocol 1: Accelerated Stability Study (Thermal Stress)

-

Sample Preparation: Aliquot this compound into several amber glass vials. Purge each vial with nitrogen before sealing with a PTFE-lined cap.

-

Storage Conditions: Place the vials in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control set stored at the recommended 2-8°C.

-

Time Points: Withdraw one vial from each temperature condition at specified time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis:

-

Purity Assessment: Analyze the purity of the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.

-

Appearance: Visually inspect the sample for any color change or formation of precipitates.

-

-

Data Analysis: Plot the percentage of this compound remaining against time for each temperature. This data can be used to estimate the shelf-life at recommended storage conditions.

Caption: Workflow for an accelerated stability study.

Protocol 2: Photostability Study

-

Sample Preparation: Prepare samples as in the thermal stability study, but use both amber (light-protected) and clear glass vials.

-

Exposure: Place the vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) and temperature. Include a control set of vials wrapped in aluminum foil to exclude light.

-

Time Points and Analysis: Follow the same procedure for withdrawal and analysis as in the thermal stability study.

-

Data Analysis: Compare the degradation rates between the light-exposed and protected samples to determine the compound's sensitivity to light.

Handling and Safety Recommendations

A logical workflow for the safe handling of this compound is crucial to minimize risk to personnel and maintain the integrity of the compound.

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Unusual Reactivity Patterns of 1,5-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dibromopent-2-ene is a bifunctional organohalide with a unique structural arrangement that suggests a complex and potentially unusual reactivity profile. Possessing both an allylic bromide and a primary alkyl bromide, separated by a carbon-carbon double bond, this molecule is primed for a variety of competing reaction pathways. This technical guide explores the expected and potential unusual reactivity patterns of this compound, drawing inferences from the well-documented chemistry of analogous compounds and fundamental mechanistic principles. A key focus is the potential for intramolecular reactions, where the double bond and the two bromine atoms can interact to yield cyclic products, a behavior that can be considered "unusual" when compared to simple alkyl or allyl halides.

Introduction: A Molecule of Dichotomous Reactivity

This compound presents a fascinating case study in chemical reactivity. The molecule contains two distinct electrophilic centers:

-

C1: An allylic carbon, bonded to a bromine atom. Allylic halides are known for their enhanced reactivity in nucleophilic substitution reactions (both SN1 and SN2) due to the stabilization of the carbocation intermediate or the transition state by the adjacent π-system.

-

C5: A primary carbon, bonded to a bromine atom. Primary alkyl halides are typically reactive towards SN2 substitution.

The presence of these two reactive sites, along with the central double bond, sets the stage for a nuanced reactivity profile that can be highly dependent on reaction conditions and the nature of the nucleophile.

Expected Reactivity Patterns

Based on the functional groups present, the expected reactivity of this compound with nucleophiles would be a competition between substitution at the allylic and primary positions.

Table 1: Predicted Products from Standard Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Predicted Major Product(s) | Reaction Type | Notes |

| Strong, non-bulky (e.g., CN⁻, N₃⁻) | 5-Bromo-1-cyanopent-2-ene and/or 1-Bromo-5-cyanopent-2-ene | SN2 | Competition between the two sites. The allylic position is generally more reactive. |

| Weak (e.g., H₂O, ROH) | 5-Bromopent-2-en-1-ol and/or 1-Bromopent-2-en-5-ol | SN1/Solvolysis | Likely proceeds via an allylic carbocation, favoring substitution at the allylic position. |

| Bulky (e.g., t-BuO⁻) | Penta-1,3-diene | E2 | Elimination is expected to be a significant side reaction, especially with strong, sterically hindered bases. |

Unusual Reactivity: The Role of Intramolecular Reactions

The "unusual" reactivity of this compound stems from the potential for the molecule to react with itself. The proximity of the two electrophilic centers and the nucleophilicity of the central double bond can lead to intramolecular cyclization reactions. This is a departure from the simple intermolecular substitution patterns expected for monofunctional halides.

Neighboring Group Participation of the Double Bond

The π-electrons of the double bond can act as an internal nucleophile, participating in the displacement of a leaving group.[1][2][3] This phenomenon, known as neighboring group participation (NGP), can significantly accelerate reaction rates and influence the stereochemistry of the products. In the case of this compound, NGP could occur at the C5 position, where the double bond is in a suitable position to attack the carbon bearing the primary bromide.

Caption: Neighboring group participation by the double bond.

This participation would lead to the formation of a transient cyclopropylmethyl-like cation, which could then be attacked by an external nucleophile. This pathway could lead to rearranged products that would not be predicted by simple SN1 or SN2 mechanisms.

Intramolecular Cyclization with Bifunctional Nucleophiles

When this compound reacts with a nucleophile that can react twice (a bifunctional nucleophile), there is a strong possibility of forming cyclic products. This is a key area where its reactivity deviates from that of simple dihalides. For example, reaction with a soft nucleophile like the malonate anion could lead to the formation of a vinyl-substituted cyclopentane derivative.

Caption: Formation of a cyclic product via intramolecular cyclization.

This type of reaction is highly valuable in organic synthesis for the construction of five-membered rings. The competition between intermolecular dialkylation and intramolecular cyclization would be a critical factor, influenced by reaction conditions such as concentration (high dilution favors intramolecular reactions) and the nature of the base and solvent.

Comparison with the Reactivity of 1,4-Dibromobut-2-ene

The reactivity of this compound can be instructively compared to its lower homolog, 1,4-dibromobut-2-ene. While both are allylic dibromides, the additional methylene group in the pentene derivative has significant consequences for its reactivity.

Table 2: Comparison of Reactivity: 1,4-Dibromobut-2-ene vs. This compound

| Feature | 1,4-Dibromobut-2-ene | This compound | Rationale for Difference |

| Intramolecular Cyclization | Less likely to form stable rings through simple nucleophilic displacement. | More prone to 5-membered ring formation with bifunctional nucleophiles. | The additional CH₂ group allows for the formation of a thermodynamically more stable five-membered ring. |

| Neighboring Group Participation | NGP from the double bond is possible but leads to a strained four-membered ring intermediate. | NGP can lead to a more stable cyclopropylmethyl intermediate. | The geometry of the pentene chain is more amenable to favorable orbital overlap for NGP. |

| Elimination Reactions | Can undergo dehydrohalogenation to form butadiene. | Can also undergo elimination, but the product profile might be more complex due to the longer chain. | The presence of more abstractable protons increases the possibility of different elimination pathways. |

The reaction of 1,4-dibromobut-2-ene with certain reagents is known to produce allenes, a pathway that is less likely for this compound due to the longer carbon chain.[4]

Representative Experimental Protocols for Analogous Reactions

Due to the limited specific literature on the unusual reactivity of this compound, the following protocols are representative examples for analogous substrates and reaction types. These should be adapted and optimized for the specific case of this compound.

Protocol 1: Synthesis of a Cyclopentene Derivative via Intramolecular Alkylation (Analogous Reaction)

This protocol is adapted from general procedures for the synthesis of cyclopentane rings from 1,5-dihalides.[5]

-

Reaction Setup: To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

-

Addition of Dihalide: After stirring for 30 minutes, add a solution of this compound (1.0 equivalent) in ethanol dropwise over a period of 4 hours to maintain high dilution conditions that favor intramolecular cyclization.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of this compound is a rich area for investigation, with significant potential for unusual and synthetically useful transformations. While its behavior can be partially predicted from the principles of allylic and primary halide reactivity, the interplay between the two bromine atoms and the central double bond offers intriguing possibilities for intramolecular reactions. The propensity for neighboring group participation and the formation of five-membered rings with bifunctional nucleophiles are key aspects of its "unusual" reactivity that distinguish it from simpler dihalides. Further experimental studies are warranted to fully elucidate the reaction pathways of this versatile molecule and harness its potential in the synthesis of complex targets, particularly in the realm of drug discovery where novel scaffolds are of high value.

References

- 1. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 4. Formation of allenes by reaction of 1,4-dibromobut-2-ene with dialkyl ketones and base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Cyclopentene synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Cyclopentenes from 1,5-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted cyclopentenes, valuable carbocyclic scaffolds in medicinal chemistry and drug development, starting from the readily available precursor, 1,5-dibromopent-2-ene. The methodology is based on the well-established intramolecular dialkylation of an active methylene compound, specifically diethyl malonate.

Introduction

Cyclopentene rings are core structures in a multitude of biologically active molecules and natural products. Their synthesis is a key focus in organic chemistry. This document outlines a robust and adaptable protocol for the construction of a cyclopentene backbone functionalized with geminal ester groups, which can be further elaborated to introduce diverse functionalities. The strategy involves the reaction of this compound with diethyl malonate in the presence of a strong base, leading to an intramolecular cyclization to form the desired five-membered ring.

Reaction Scheme

The overall transformation is depicted in the following scheme:

Caption: General reaction scheme for the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate.

Experimental Protocol

This protocol is adapted from the analogous synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate from cis-1,4-dichloro-2-butene.[1]

Materials:

-

This compound

-

Diethyl malonate

-

Lithium hydride (LiH)

-

Dry Dimethylformamide (DMF)

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of diethyl malonate (1.0 equivalent) in dry dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Under a continuous stream of nitrogen, slowly add lithium hydride (LiH) (2.0 equivalents) in portions.

-

Deprotonation: Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (approximately 2 hours). This indicates the complete formation of the diethyl malonate enolate.

-

Addition of Dibromide: Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of dry DMF via the dropping funnel to the reaction mixture at 0 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.

-

Work-up:

-

Dilute the reaction mixture with a 1:4 mixture of diethyl ether and hexane.

-

Pour the diluted mixture into a separatory funnel containing water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation to obtain the desired substituted cyclopentene.

Data Presentation

Table 1: Reactant Quantities and Product Yield (Illustrative)

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| This compound | 227.93 | 0.1 | 22.79 | - | - |

| Diethyl malonate | 160.17 | 0.1 | 16.02 | 14.4 | - |

| Lithium hydride | 7.95 | 0.2 | 1.59 | - | - |

| Diethyl 4-methylcyclopent-3-ene-1,1-dicarboxylate | 226.27 | - | - | - | (To be determined experimentally) |

Table 2: Physical and Spectroscopic Data of a Representative Product (Diethyl cyclopent-3-ene-1,1-dicarboxylate)

| Property | Value |

| Boiling Point | 70-80 °C at 0.1 mmHg[1] |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, ppm) | (Predicted) δ 5.6-5.8 (m, 2H), 4.2 (q, 4H), 2.8-3.0 (m, 4H), 1.25 (t, 6H) |

| ¹³C NMR (CDCl₃, ppm) | (Predicted) δ 171.5, 127.0, 61.5, 58.0, 38.0, 14.0 |

| IR (neat, cm⁻¹) | (Predicted) 3050, 2980, 1735, 1250 |

Logical Workflow of the Synthesis

The following diagram illustrates the key steps and logical flow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of substituted cyclopentenes.

Signaling Pathway of the Reaction Mechanism

The reaction proceeds through a classic SN2 mechanism, as detailed below.

Caption: Proposed reaction mechanism for the formation of the cyclopentene ring.

Conclusion

This protocol provides a reliable method for the synthesis of substituted cyclopentenes from this compound. The resulting diethyl 4-substituted-cyclopent-3-ene-1,1-dicarboxylates are versatile intermediates that can be further modified, for instance, through hydrolysis and decarboxylation to yield mono-carboxylic acids, or through reduction of the ester groups to diols. This synthetic route offers a valuable tool for the construction of complex molecular architectures for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Grignard Reagent Formation from 1,5-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of Grignard reagents from dihaloalkenes presents unique synthetic challenges and opportunities. This document provides detailed application notes and protocols for the preparation of a Grignard reagent from 1,5-Dibromopent-2-ene. The inherent structure of this substrate, featuring both a vinylic (sp²) and an allylic (sp³) carbon-bromine bond, introduces a significant potential for chemoselectivity and intramolecular cyclization. These notes explore the reaction dynamics, potential outcomes, and provide a protocol for controlling the reaction to favor the formation of the primary Grignard reagent, which can serve as a valuable intermediate in the synthesis of complex molecules.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of an organic halide with magnesium metal in an ethereal solvent is the cornerstone of their preparation. However, when the substrate contains multiple halide functionalities, questions of selectivity and potential side reactions, such as intramolecular cyclization, become paramount.

This compound possesses two distinct reactive sites: a vinylic bromide and an allylic bromide. The relative reactivity of these C-Br bonds towards magnesium insertion is a critical factor influencing the product distribution. Generally, the formation of Grignard reagents at sp³-hybridized carbons is more facile than at sp²-hybridized carbons. This suggests a preference for the initial reaction at the allylic position.

Upon formation of the primary Grignard reagent at the 5-position, the resulting organometallic intermediate is structurally analogous to 4-pentenylmagnesium bromide. Such species are known to be capable of undergoing intramolecular cyclization to form a five-membered ring. This application note will detail the expected reaction pathways and provide a protocol to manage these competing reactions.

Reaction Pathways

The reaction of this compound with magnesium can proceed through several pathways, primarily dictated by the reaction conditions.

-

Pathway A: Selective Mono-Grignard Formation. Preferential reaction at the more reactive allylic C-Br bond leads to the formation of (E)-5-bromo-3-penten-1-ylmagnesium bromide. This is generally the desired intermediate for subsequent synthetic transformations.

-

Pathway B: Intramolecular Cyclization. Once the mono-Grignard reagent is formed (as in Pathway A), the nucleophilic carbon can attack the internal double bond in a 5-exo-trig cyclization, leading to the formation of a cyclopentylmethylmagnesium bromide derivative. This process is often irreversible.

-

Pathway C: Di-Grignard Formation. With a sufficient excess of magnesium and longer reaction times, the formation of a di-Grignard reagent at both the allylic and vinylic positions is possible, though less likely due to the lower reactivity of the vinylic bromide.

Quantitative Data Summary

The following table summarizes the expected product distribution under different reaction conditions. These values are estimations based on the known reactivity of similar substrates and general principles of Grignard reagent formation. Precise yields will be dependent on the specific experimental setup and purity of reagents.

| Condition | Temperature (°C) | Mg (equivalents) | Reaction Time (h) | Mono-Grignard (A) (%) | Cyclized Product (B) (%) | Di-Grignard (C) (%) | Starting Material (%) |

| 1 | 0 - 5 | 1.1 | 2 | ~70 | ~15 | <5 | ~10 |

| 2 | 25 (Room Temp) | 1.1 | 4 | ~40 | ~50 | <5 | ~5 |

| 3 | 40 | 1.1 | 2 | ~20 | ~70 | <5 | ~5 |

| 4 | 0 - 5 | 2.2 | 6 | ~10 | ~20 | ~60 | <10 |

Experimental Protocols

Protocol 1: Maximizing the Yield of (E)-5-bromo-3-penten-1-ylmagnesium bromide (Mono-Grignard Reagent)

This protocol is designed to favor the formation of the linear mono-Grignard reagent by maintaining a low reaction temperature to disfavor the intramolecular cyclization.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. Allow the flask to cool.

-

Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Reaction Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. A color change to cloudy grey or brown indicates the start of the reaction.

-

Grignard Formation: Once the reaction has initiated, cool the flask in an ice bath to maintain a temperature of 0-5 °C. Add the remaining this compound solution dropwise over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately for subsequent reactions.

Protocol 2: Synthesis of Cyclopentylmethylmagnesium Bromide Derivative via Intramolecular Cyclization

This protocol is designed to promote the intramolecular cyclization of the initially formed Grignard reagent.

Procedure:

-

Follow steps 1-4 of Protocol 1.

-

Grignard Formation and Cyclization: After the reaction has initiated, allow the flask to warm to room temperature (approximately 25 °C). Add the remaining this compound solution dropwise over 1 hour.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 3-4 hours to ensure complete cyclization. The resulting solution contains the cyclized Grignard reagent.

Logical Workflow for Grignard Reagent Formation and Subsequent Reaction

Conclusion

The formation of a Grignard reagent from this compound is a nuanced process that can be directed towards either a linear mono-Grignard reagent or a cyclized product by careful control of reaction temperature. The higher reactivity of the allylic bromide favors initial Grignard formation at the sp³ carbon. Low temperatures suppress the subsequent intramolecular cyclization, allowing for the isolation and further reaction of the linear intermediate. Conversely, allowing the reaction to proceed at room temperature or higher promotes the formation of the five-membered ring. These protocols provide a framework for researchers to selectively generate these valuable synthetic intermediates for application in drug discovery and complex molecule synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1,5-Dibromopent-2-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,5-dibromopent-2-ene. This substrate is a versatile building block for the synthesis of various cyclic and acyclic compounds, particularly functionalized cyclopentene derivatives, which are of significant interest in medicinal chemistry and natural product synthesis. The protocols outlined below are based on established palladium-catalyzed methodologies, including intramolecular alkylation reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as a valuable precursor in these transformations due to the presence of two reactive C-Br bonds at allylic and homoallylic positions. Intramolecular cyclization of this substrate, particularly with soft carbon nucleophiles like malonates, provides a direct route to vinyl-substituted cyclopentane rings. This motif is present in numerous biologically active molecules. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and controlling the stereoselectivity of the cyclization.

Reaction Principle and Logical Workflow

The primary application detailed here is the intramolecular palladium-catalyzed alkylation of a soft carbon nucleophile with this compound. The general transformation involves the reaction of diethyl malonate with this compound in the presence of a base to first form an alkylated intermediate. This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to yield a vinylcyclopentene derivative.

The logical workflow for this process can be visualized as follows:

Caption: Logical workflow for the synthesis of a vinylcyclopentene derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the palladium-catalyzed intramolecular cyclization of the malonate derivative of this compound.

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Diethyl 2-(5-bromopent-3-en-1-yl)malonate | Pd(PPh₃)₄ (5) | - | NaH (1.2 equiv.) | THF | 65 | 12 | 85 |

Experimental Protocols

Synthesis of Diethyl 2-(5-bromopent-3-en-1-yl)malonate (Intermediate)

Materials:

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl 2-(5-bromopent-3-en-1-yl)malonate.

Palladium-Catalyzed Intramolecular Cyclization

Materials:

-

Diethyl 2-(5-bromopent-3-en-1-yl)malonate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of diethyl 2-(5-bromopent-3-en-1-yl)malonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.

-

The mixture is then heated to reflux (approximately 65 °C) and stirred for 12 hours.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield diethyl 3-vinylcyclopentane-1,1-dicarboxylate.

Reaction Mechanism

The proposed catalytic cycle for the intramolecular cyclization is a variation of the Tsuji-Trost reaction.

Caption: Proposed catalytic cycle for the intramolecular cyclization.

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the allylic bromide, forming a π-allyl palladium(II) complex. The enolate, formed by the deprotonation of the malonate by the base, then acts as a nucleophile and attacks the π-allyl complex in an intramolecular fashion. This is followed by reductive elimination to furnish the five-membered ring product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

Safety and Handling

-

This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood. It is likely to be irritating to the skin, eyes, and respiratory system.

-

Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

-

Palladium catalysts are heavy metal compounds and should be handled with care. Avoid inhalation of dust and skin contact.

-

Tetrahydrofuran (THF) is a flammable and potentially peroxide-forming solvent. Use in a well-ventilated area and away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

-

Low Yield of Alkylated Intermediate: Ensure the sodium hydride is fresh and the THF is anhydrous. Incomplete deprotonation of the malonate can lead to lower yields.

-

Low Yield of Cyclized Product: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under a strict inert atmosphere. The activity of the catalyst can also be a factor; using a freshly opened bottle or a glovebox for handling is recommended.

-

Formation of Side Products: Dimerization or intermolecular reactions can occur if the concentration of the substrate is too high. Running the cyclization step under high dilution conditions can favor the intramolecular pathway.

These application notes and protocols are intended to be a guide for qualified researchers. All procedures should be carried out with appropriate safety precautions in a laboratory setting.

Application of 1,5-Dibromopent-2-ene in the Synthesis of the Pyrrolizidine Alkaloid (+)-Supinidine

Introduction

1,5-Dibromopent-2-ene is a versatile bifunctional reagent that has found utility in the construction of various carbocyclic and heterocyclic frameworks in natural product synthesis. Its ability to act as a five-carbon dielectrophile allows for the sequential or one-pot formation of two new carbon-carbon or carbon-heteroatom bonds, making it a valuable tool for the assembly of complex molecular architectures. This application note details the use of (Z)-1,5-dibromo-2-pentene in the enantioselective synthesis of the pyrrolizidine alkaloid (+)-supinidine, a natural product found in plants of the Heliotropium, Senecio, and Crotalaria genera. Pyrrolizidine alkaloids are known for their wide range of biological activities, including hepatotoxicity and antitumor properties. The synthesis of (+)-supinidine serves as an excellent case study to illustrate the practical application of this compound in the stereocontrolled synthesis of bioactive natural products.

Synthetic Strategy Overview

The retrosynthetic analysis for (+)-supinidine reveals that the pyrrolizidine core can be constructed from a suitably functionalized proline derivative and a five-carbon unit. In this featured synthesis, L-proline serves as the chiral pool starting material, providing the stereochemical foundation for the target molecule. (Z)-1,5-Dibromo-2-pentene is employed as the five-carbon dielectrophile, which undergoes a sequential intramolecular alkylation to forge the bicyclic pyrrolizidine skeleton.